molecular formula C19H17N3O4S B6027723 N-[4-({2-[(E)-1-(2-HYDROXY-1-NAPHTHYL)METHYLIDENE]HYDRAZINO}SULFONYL)PHENYL]ACETAMIDE CAS No. 2156-87-8

N-[4-({2-[(E)-1-(2-HYDROXY-1-NAPHTHYL)METHYLIDENE]HYDRAZINO}SULFONYL)PHENYL]ACETAMIDE

Katalognummer: B6027723
CAS-Nummer: 2156-87-8
Molekulargewicht: 383.4 g/mol
InChI-Schlüssel: VORXYMOQTYOBOX-UDWIEESQSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound N-[4-({2-[(E)-1-(2-HYDROXY-1-NAPHTHYL)METHYLIDENE]HYDRAZINO}SULFONYL)PHENYL]ACETAMIDE is a structurally complex molecule featuring a naphthyl-hydrazone backbone conjugated to a sulfonamide-phenyl-acetamide moiety. Its core structure includes:

  • A hydrazone linkage (–N=N–), which may confer metal-chelating properties or serve as a pharmacophore in medicinal chemistry.
  • A terminal acetamide group, a common motif in bioactive molecules, influencing solubility and target binding.

Eigenschaften

IUPAC Name

N-[4-[[(E)-(2-hydroxynaphthalen-1-yl)methylideneamino]sulfamoyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O4S/c1-13(23)21-15-7-9-16(10-8-15)27(25,26)22-20-12-18-17-5-3-2-4-14(17)6-11-19(18)24/h2-12,22,24H,1H3,(H,21,23)/b20-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VORXYMOQTYOBOX-UDWIEESQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NN=CC2=C(C=CC3=CC=CC=C32)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N/N=C/C2=C(C=CC3=CC=CC=C32)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2156-87-8
Record name NSC22669
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22669
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of N-[4-({2-[(E)-1-(2-HYDROXY-1-NAPHTHYL)METHYLIDENE]HYDRAZINO}SULFONYL)PHENYL]ACETAMIDE typically involves the condensation of 2-hydroxy-1-naphthaldehyde with 4-aminobenzenesulfonamide in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The resulting product is then purified through recrystallization.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and distillation to ensure high purity of the final product.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the naphthyl group, leading to the formation of quinones.

    Reduction: Reduction reactions can target the hydrazino group, converting it to an amine.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

    Oxidation: Formation of naphthoquinones.

    Reduction: Formation of amines.

    Substitution: Formation of sulfonamide derivatives.

Wissenschaftliche Forschungsanwendungen

N-[4-({2-[(E)-1-(2-HYDROXY-1-NAPHTHYL)METHYLIDENE]HYDRAZINO}SULFONYL)PHENYL]ACETAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.

Wirkmechanismus

The mechanism of action of N-[4-({2-[(E)-1-(2-HYDROXY-1-NAPHTHYL)METHYLIDENE]HYDRAZINO}SULFONYL)PHENYL]ACETAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, potentially disrupting metabolic pathways. The presence of the hydrazino group allows for the formation of stable complexes with metal ions, which can further modulate its biological activity.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Molecular Comparisons

Compound Name Molecular Formula Molar Mass (g/mol) Key Functional Groups Potential Applications
Target Compound C₁₉H₁₇N₃O₃S* 367.42† Naphthyl, hydrazone, sulfonyl, acetamide Chelation, antimicrobial agents
N-(4-[(E)-2-(1,3-Benzothiazol-2-yl)ethenyl]phenyl)acetamide C₁₇H₁₄N₂OS 294.37 Benzothiazole, ethenyl, acetamide Fluorescent probes, enzyme inhibition
N-[4,6-Bis(trichloromethyl)-1,3,5-triazin-2-yl]hydroxylamine derivatives Varies‡ ~400–500 Trichloromethyl-triazine, chloroacetamide Agrochemicals, chemical synthesis

*Calculated based on structural analysis.
†Estimated using atomic masses (C=12.01, H=1.01, N=14.01, O=16.00, S=32.07).
‡Exact values depend on substituents.

Functional Group Analysis

  • Hydrazone vs. Benzothiazole : The target compound’s hydrazone group may enhance metal-binding capacity compared to the benzothiazole group in the analog from , which is more rigid and suited for π-stacking in enzyme active sites .
  • Naphthyl vs. Benzothiazole : The naphthyl group’s larger aromatic system may improve binding affinity to hydrophobic protein pockets compared to benzothiazole-based analogs .

Solubility and Bioavailability

  • The target compound’s sulfonyl and hydroxyl groups may enhance solubility compared to the benzothiazole analog (294.37 g/mol), though its higher molar mass (367.42 g/mol) could reduce membrane permeability.
  • In contrast, trichloromethyl-triazine derivatives () are highly lipophilic, favoring agrochemical stability over drug-like properties .

Research Findings and Implications

  • Hypothetical Applications: Coordination Chemistry: The hydrazone and naphthyl groups may act as ligands for transition metals (e.g., Cu²⁺, Fe³⁺), useful in catalysis or metal-chelating therapies .
  • Limitations : Lack of direct data necessitates further studies on toxicity, binding kinetics, and synthetic scalability.

Biologische Aktivität

N-[4-({2-[(E)-1-(2-HYDROXY-1-NAPHTHYL)METHYLIDENE]HYDRAZINO}SULFONYL)PHENYL]ACETAMIDE is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly its antibacterial and antifungal properties. This article provides a comprehensive overview of its biological activity, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound's structure can be summarized as follows:

  • Molecular Formula : C25H21N3O4S
  • Molecular Weight : 463.52 g/mol

The presence of the hydrazine and sulfonyl moieties in its structure is critical for its biological activity.

Antibacterial Activity

Research indicates that this compound exhibits notable antibacterial properties, particularly against Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) values have been reported as follows:

Bacterial Strain MIC (μg/mL)
Staphylococcus aureus15.625 - 62.5
Enterococcus faecalis62.5 - 125
Methicillin-resistant Staphylococcus aureus (MRSA)62.216 - 124.432

The mechanism of action appears to involve the inhibition of protein synthesis, leading to the disruption of nucleic acid and peptidoglycan production, which are essential for bacterial cell wall integrity .

Antifungal Activity

In addition to antibacterial effects, the compound has demonstrated antifungal activity, although to a lesser extent compared to its antibacterial properties. The following MIC values were observed:

Fungal Strain MIC (μg/mL)
Candida albicans31.2 - 62.5
Aspergillus niger62.5

These results suggest that while the compound has some antifungal potential, further optimization may be needed to enhance its efficacy against fungal pathogens .

Study on Antibiofilm Activity

A significant study assessed the antibiofilm activity of this compound against biofilms formed by MRSA and Staphylococcus epidermidis (SE). The Minimum Biofilm Inhibitory Concentration (MBIC) and Minimum Biofilm Eradication Concentration (MBEC) were determined as follows:

Bacterial Strain MBIC (μg/mL) MBEC (μg/mL)
MRSA62.216124.432
SE31.108124.432

These findings indicate that the compound effectively disrupts biofilm formation, which is crucial for treating chronic infections associated with biofilms .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications in the hydrazine and sulfonyl groups significantly affect the biological activity of the compound. For instance, substituents on the phenyl ring can enhance or diminish antibacterial efficacy, highlighting the importance of specific functional groups in optimizing therapeutic potential .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.